![molecular formula C19H21N5O2 B5643574 3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5643574.png)
3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
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Overview
Description
This compound belongs to the class of 1,2,4-oxadiazoles, which are known for diverse biological activities and applications in medicinal chemistry. However, specific details about this compound are limited in the literature.
Synthesis Analysis
Synthesis Techniques : Similar compounds have been synthesized using various techniques. For instance, Ge et al. (2014) describe the synthesis of novel oxadiazole derivatives from carboxylic acid and ethyl carboxylate, characterized using IR, NMR, HRMS, and UV-vis absorption (Ge et al., 2014).
Characterization Methods : Yang et al. (2011) provide insights into the X-ray crystal structure and optical properties of similar derivatives, highlighting the use of IR, 1H NMR, and HRMS for structural characterization (Yang et al., 2011).
Molecular Structure Analysis
- X-Ray Crystallography : The work of Özdemir et al. (2015) on a related compound involving pyrazolo[1,5-c]pyrimidin-7(6H)-one reveals the use of X-ray diffraction methods for structural determination, optimized using density functional theory (DFT) (Özdemir et al., 2015).
Chemical Reactions and Properties
- Reactivity : Kharchenko et al. (2008) discuss the condensation of oxadiazol compounds, providing insights into their reactivity and potential biological activity (Kharchenko et al., 2008).
Physical Properties Analysis
- Optical Properties : The research by Ge et al. (2014) also sheds light on the fluorescence spectral characteristics of similar compounds, which can be related to their physical properties (Ge et al., 2014).
Chemical Properties Analysis
- Functional Group Analysis : The study by Yu et al. (2005) on a derivative of oxadiazole explains the effects of different functional groups on the properties and stability of such compounds (Yu et al., 2005).
properties
IUPAC Name |
[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17-21-18(26-23-17)16-4-3-11-24(16)19(25)14-7-5-13(6-8-14)15-9-10-20-22-15/h5-10,12,16H,3-4,11H2,1-2H3,(H,20,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNXQFZBTVMBBK-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN2C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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